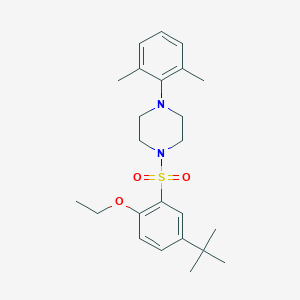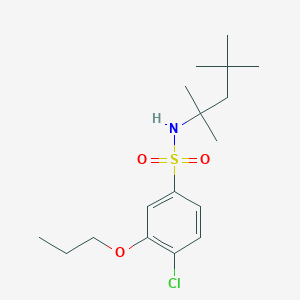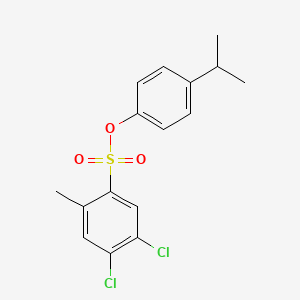![molecular formula C13H15ClN4O2 B7440529 4-chloro-3-methoxy-N-[2-(1H-1,2,4-triazol-5-yl)propan-2-yl]benzamide](/img/structure/B7440529.png)
4-chloro-3-methoxy-N-[2-(1H-1,2,4-triazol-5-yl)propan-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-3-methoxy-N-[2-(1H-1,2,4-triazol-5-yl)propan-2-yl]benzamide is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as CTB, and it has been shown to have a wide range of biochemical and physiological effects. The purpose of
作用機序
The mechanism of action of CTB is not fully understood. However, it is believed to act as an inhibitor of the protein kinase CK2. CK2 is a key regulator of many cellular processes, including cell growth and division. Inhibition of CK2 by CTB has been shown to have a range of effects on cellular processes.
Biochemical and Physiological Effects:
CTB has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases. Additionally, CTB has been shown to modulate the activity of ion channels, making it a valuable tool for studying ion channel function.
実験室実験の利点と制限
One of the major advantages of CTB is its versatility. It has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. Additionally, CTB is relatively easy to synthesize, making it readily available for use in research. However, one limitation of CTB is its potential toxicity. It has been shown to be toxic to some cell types at high concentrations, making it important for researchers to use caution when working with this compound.
将来の方向性
For research on CTB include the development of more potent and selective inhibitors of CK2, and further research to fully understand the mechanism of action of CTB.
合成法
The synthesis method for CTB involves the reaction of 4-chloro-3-methoxybenzoic acid with 1,2,4-triazole-5-carboxylic acid. The resulting product is then reacted with 2-(propan-2-ylamino)ethanol to form the final compound, CTB. The synthesis of CTB is a multi-step process that requires expertise in organic chemistry.
科学的研究の応用
CTB has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. CTB has been used in studies related to neurobiology, cancer research, and drug discovery. It has also been used as a tool for studying protein-protein interactions.
特性
IUPAC Name |
4-chloro-3-methoxy-N-[2-(1H-1,2,4-triazol-5-yl)propan-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O2/c1-13(2,12-15-7-16-18-12)17-11(19)8-4-5-9(14)10(6-8)20-3/h4-7H,1-3H3,(H,17,19)(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOCGWFDTYQQOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=NN1)NC(=O)C2=CC(=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-bromo-N-[(2-chlorophenyl)methyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B7440450.png)










![3-chloro-N-[4-chloro-3-[5-(hydroxymethyl)furan-2-yl]phenyl]-1-benzofuran-2-carboxamide](/img/structure/B7440520.png)
![4-chloro-2,3-difluoro-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440524.png)